(S)-2-(Bis[3,5-bis(trifluoromethyl)phenyl](tert-butyldimethylsilanyloxy)methyl)pyrrolidine
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Overview
Description
(S)-2-(Bis3,5-bis(trifluoromethyl)phenylmethyl)pyrrolidine is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Bis3,5-bis(trifluoromethyl)phenylmethyl)pyrrolidine typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the trifluoromethyl groups and the formation of the pyrrolidine ring. Common reagents used in these reactions include trifluoromethylating agents and protecting groups such as tert-butyldimethylsilyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be implemented in a manufacturing setting.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Bis3,5-bis(trifluoromethyl)phenylmethyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that can stabilize the intermediate species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-(Bis3,5-bis(trifluoromethyl)phenylmethyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity
Medicine
In medicine, the compound’s derivatives could be explored for their potential therapeutic properties. The presence of trifluoromethyl groups can enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, (S)-2-(Bis3,5-bis(trifluoromethyl)phenylmethyl)pyrrolidine can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of (S)-2-(Bis3,5-bis(trifluoromethyl)phenylmethyl)pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrrolidine ring can also play a role in the compound’s overall conformation and its ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl groups but differs in its core structure, which includes a thiourea moiety.
3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework: This compound incorporates the trifluoromethyl groups into a covalent organic framework, highlighting its use in materials science.
Uniqueness
(S)-2-(Bis3,5-bis(trifluoromethyl)phenylmethyl)pyrrolidine is unique due to its combination of trifluoromethyl groups and a pyrrolidine ring, which imparts distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[bis[3,5-bis(trifluoromethyl)phenyl]-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F12NOSi/c1-22(2,3)42(4,5)41-23(21-7-6-8-40-21,15-9-17(24(28,29)30)13-18(10-15)25(31,32)33)16-11-19(26(34,35)36)14-20(12-16)27(37,38)39/h9-14,21,40H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLULOCHUEDLXQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F12NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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